1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
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Overview
Description
1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a complex heterocyclic compound with a unique structure that includes a thieno-chromene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multi-step reactions. The synthetic routes often include cyclization processes and the use of specific reagents to introduce the trifluoromethyl and methyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced analogs.
Scientific Research Applications
1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in influencing oxidative processes and cellular signaling pathways .
Comparison with Similar Compounds
1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives are known for their broad-spectrum biological activities and are structurally related to the thieno-chromene core.
Imidazole Containing Compounds: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific trifluoromethyl and methyl substitutions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9F3O4S |
---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
8-methyl-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
InChI |
InChI=1S/C13H9F3O4S/c1-6-2-3-9-7(4-6)8-5-10(13(14,15)16)21(18,19)11(8)12(17)20-9/h2-4,10H,5H2,1H3 |
InChI Key |
SQUPJQTULPREFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2CC(S3(=O)=O)C(F)(F)F |
Origin of Product |
United States |
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